![molecular formula C8H8ClNO2 B1624896 N-Hydroxy-2-methoxybenzimidoyl chloride CAS No. 74467-01-9](/img/structure/B1624896.png)
N-Hydroxy-2-methoxybenzimidoyl chloride
Overview
Description
N-Hydroxy-2-methoxybenzimidoyl chloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medical, environmental, and industrial research. It has the molecular formula C8H8ClNO2 .
Molecular Structure Analysis
The molecular structure of N-Hydroxy-2-methoxybenzimidoyl chloride consists of a benzimidazole ring with a hydroxy group and a methoxy group attached to it . The molecular weight of this compound is 185.61 .Scientific Research Applications
Polymer Applications and Characterization A novel polymer that switches from a cationic to a zwitterionic form upon UV irradiation was synthesized. This polymer, incorporating photolabile o-nitrobenzyl carboxymethyl pendants, demonstrates potential for DNA condensation/release and antibacterial activity modulation. Such materials could be significant for drug delivery systems and biofilm prevention (Sobolčiak et al., 2013).
Medicinal Chemistry and Drug Design In the context of medicinal chemistry, derivatives of N-Hydroxy-2-methoxybenzimidoyl chloride, such as N-methoxybenzimidoyl chloride, have been utilized in NMR studies to understand E/Z isomerism, providing valuable insights for drug design and the development of new pharmaceutical compounds (Schraml et al., 2002).
Green Chemistry for Catalysis Research into Friedel–Crafts acylation reactions using metal triflates in ionic liquids showcased how substituents akin to N-Hydroxy-2-methoxybenzimidoyl chloride can enhance regioselectivity and conversion rates, contributing to more sustainable and efficient synthetic routes in organic chemistry (Ross & Xiao, 2002).
Environmental and Material Science A Schiff base derived from vanillin (a flavor compound) and isoniazid (a medication) demonstrated outstanding anti-corrosion properties for copper in NaCl media. This synthesis, involving green chemistry principles, highlights the environmental applications of compounds related to N-Hydroxy-2-methoxybenzimidoyl chloride and their potential in protecting industrial materials (Mo et al., 2017).
Innovative Radiochemistry Approaches N-Hydroxy-4-fluorobenzimidoyl chloride, a compound structurally similar to N-Hydroxy-2-methoxybenzimidoyl chloride, was utilized in novel cycloadditions for the efficient preparation of 18F-labelled radiopharmaceuticals, showcasing its importance in developing diagnostic and therapeutic agents in nuclear medicine (Zlatopolskiy et al., 2012).
Future Directions
N-Hydroxybenzimidazole, a structurally similar compound to N-Hydroxy-2-methoxybenzimidoyl chloride, has been identified as a platform for N-oxyl radicals for direct C–H functionalization reactions . The flexible modifiable features of these structures enabled facile tuning of their catalytic performance . This suggests potential future directions for the use and study of N-Hydroxy-2-methoxybenzimidoyl chloride.
properties
IUPAC Name |
(1Z)-N-hydroxy-2-methoxybenzenecarboximidoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-7-5-3-2-4-6(7)8(9)10-11/h2-5,11H,1H3/b10-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDMQNUSKPRBGU-NTMALXAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=NO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C(=N/O)/Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90458677 | |
Record name | N-Hydroxy-2-methoxybenzimidoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90458677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxy-2-methoxybenzimidoyl chloride | |
CAS RN |
74467-01-9 | |
Record name | N-Hydroxy-2-methoxybenzimidoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90458677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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